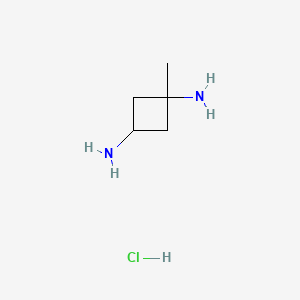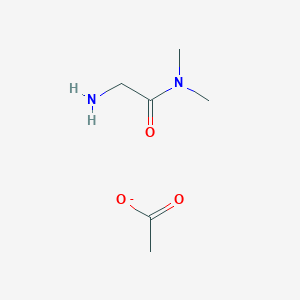
1-Methylcyclobutane-1,3-diamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylcyclobutane-1,3-diamine;hydrochloride is an organic compound with the molecular formula C5H12N2·2HCl. It is a derivative of cyclobutane, featuring two amine groups at the 1 and 3 positions, and a methyl group at the 1 position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in water .
准备方法
Synthetic Routes and Reaction Conditions
1-Methylcyclobutane-1,3-diamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:
Cyclobutanone and methylamine: Reacted in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloric acid: Used to convert the free base into its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
化学反应分析
Types of Reactions
1-Methylcyclobutane-1,3-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can yield more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, and amides, depending on the specific reagents and conditions used .
科学研究应用
1-Methylcyclobutane-1,3-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of high-performance polymers and resins.
作用机制
The mechanism of action of 1-Methylcyclobutane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Cyclobutane-1,3-diamine: Lacks the methyl group at the 1 position.
1,2-Diaminocyclobutane: Has amine groups at the 1 and 2 positions instead of 1 and 3.
1-Methylcyclobutane-1,2-diamine: Features amine groups at the 1 and 2 positions with a methyl group at the 1 position.
Uniqueness
1-Methylcyclobutane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
属性
分子式 |
C5H13ClN2 |
|---|---|
分子量 |
136.62 g/mol |
IUPAC 名称 |
1-methylcyclobutane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,6-7H2,1H3;1H |
InChI 键 |
YCDSMMPWRHUSEF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)



![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)
![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)


![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)

